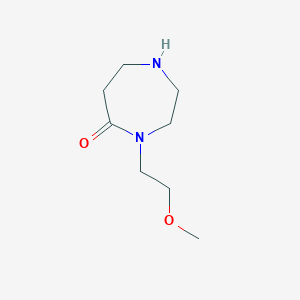

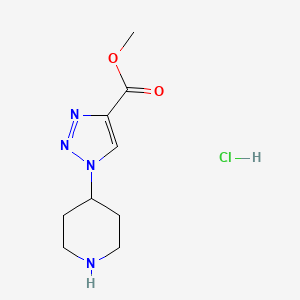

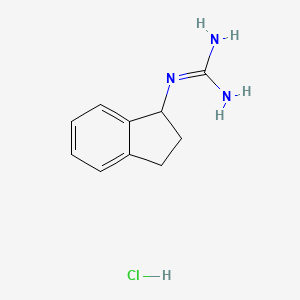

methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Vue d'ensemble

Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .

Synthesis Analysis

Piperidines can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The compound’s structure includes a piperidine ring, a 1,2,3-triazole ring, and a carboxylate group. The InChI code for a similar compound, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, is 1S/C10H21N3.ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H .Chemical Reactions Analysis

Piperidines can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, it’s a white to light-yellow powder or crystals, with a molecular weight of 219.76 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been used in the synthesis of various compounds with potential pharmacological activities. For example, its use in the synthesis of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines has been reported, which showed potent 5-HT2 antagonist activity in vitro (Watanabe et al., 1993). This suggests its role in creating compounds that could interact with serotonin receptors.

Pharmaceutical Applications

- The compound has been employed in the development of CGRP receptor inhibitors. For example, a study demonstrated the use of this compound in the stereoselective and economical synthesis of a potent CGRP receptor antagonist (Cann et al., 2012). This indicates its importance in creating drugs for conditions such as migraine.

Biological Activity

- It has been utilized in the creation of compounds with antimicrobial properties. A study presented an improved synthesis protocol for a novel series of 1,2,4-triazines possessing 1,2,3-triazole and piperidine rings, which were evaluated for their in vitro antifungal activity (Sangshetti & Shinde, 2010). This highlights its potential in developing new antimicrobial agents.

Inhibitors of Soluble Epoxide Hydrolase

- The compound has been identified as a critical functional group in the inhibitors of soluble epoxide hydrolase, as seen in high-throughput screening using encoded library technology. This indicates its role in discovering new compounds for various disease models (Thalji et al., 2013).

Safety And Hazards

Orientations Futures

The future directions for research on this compound would likely involve further exploration of its potential biological activity and pharmaceutical applications. Given the presence of a piperidine ring, which is common in many pharmaceuticals, this compound could have potential uses in drug design and development .

Propriétés

IUPAC Name |

methyl 1-piperidin-4-yltriazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-13(12-11-8)7-2-4-10-5-3-7;/h6-7,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKBATFSJMHVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B1430462.png)

![methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride](/img/structure/B1430463.png)

![3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B1430464.png)

![3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1430472.png)